

A Comparative Life Cycle Assessment of 1,1-Difluoroethane (HFC-152a)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Difluoroethane**

Cat. No.: **B1215649**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the life cycle assessment (LCA) of **1,1-Difluoroethane** (HFC-152a) with its alternatives. The information is compiled from various studies and databases to support informed decisions in research, development, and product formulation.

Executive Summary

1,1-Difluoroethane (HFC-152a) is a hydrofluorocarbon used as a refrigerant, aerosol propellant, and foam blowing agent. With a lower global warming potential (GWP) than many older refrigerants like HFC-134a, it has been considered a more environmentally friendly alternative. This guide delves into the life cycle impacts of HFC-152a, comparing it with common alternatives such as HFC-134a and HFO-1234yf. The assessment covers key environmental metrics, including GWP, ozone depletion potential (ODP), and energy consumption throughout the product life cycle.

Data Presentation: A Comparative Analysis

The following tables summarize the key environmental and performance metrics for HFC-152a and its alternatives based on available life cycle assessment data.

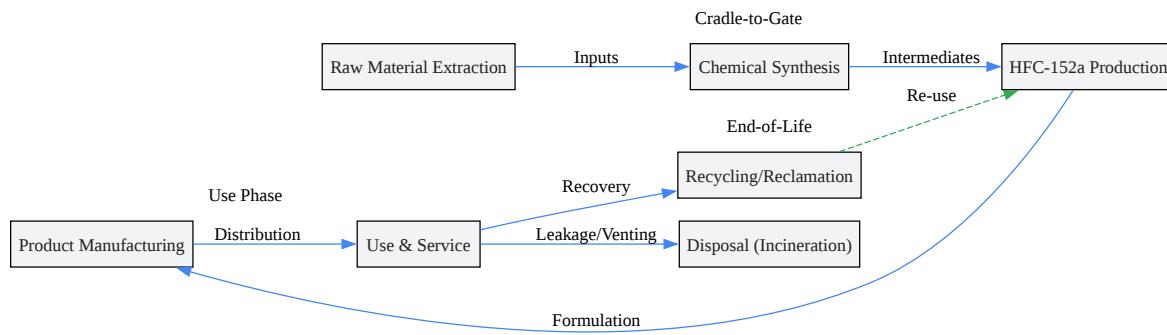
Table 1: Comparison of Key Environmental Properties

Property	1,1-Difluoroethane (HFC-152a)	HFC-134a	HFO-1234yf
Global Warming Potential (100-year)	124 - 140[1]	1,430[2]	<1
Ozone Depletion Potential (ODP)	0[1]	0	0
Atmospheric Lifetime	1.5 years[1]	13.4 years	11 days

Table 2: Comparative Performance and Life Cycle Impacts

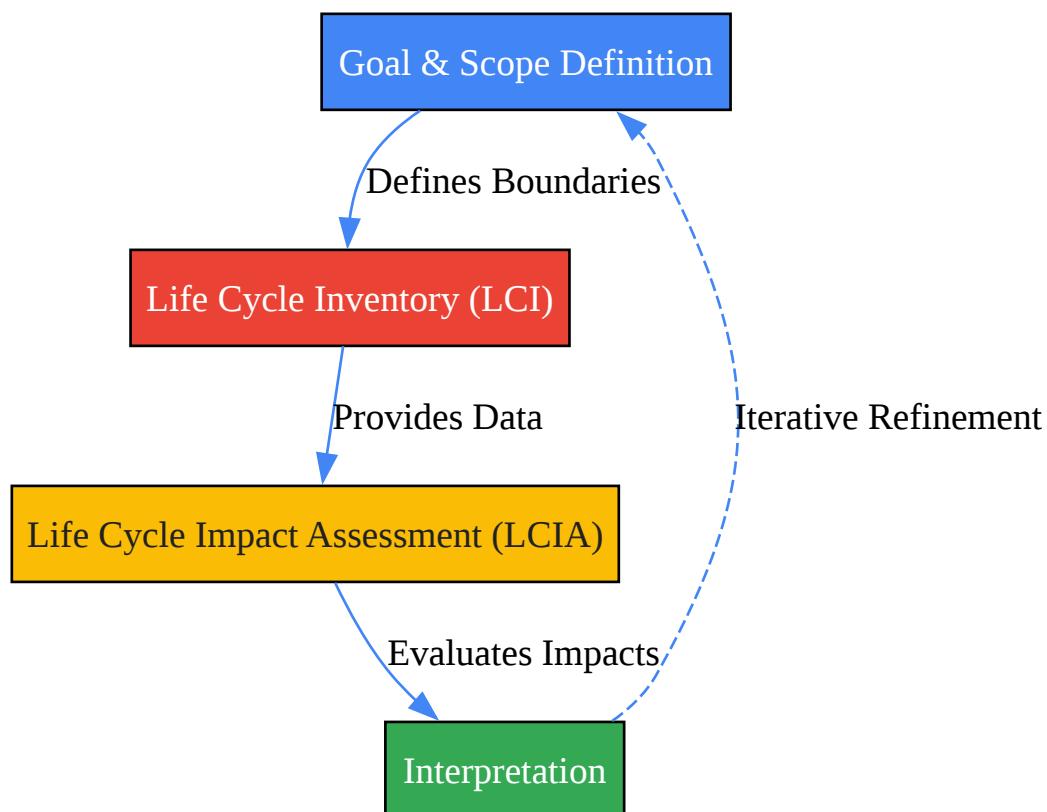
Parameter	1,1-Difluoroethane (HFC-152a)	HFC-134a	HFO-1234yf
Energy Efficiency	Higher than HFC-134a (approx. 11.26% higher in one study)[3]	Baseline	Comparable to HFC-134a[3]
Cooling Capacity	Superior to HFC-134a[3]	Baseline	Lower than HFC-134a[3]
Manufacturing Carbon Footprint	Significantly lower than HFO-1234yf (up to 20 times lower in one analysis)[4]	-	Higher than HFC-152a[4]
Application-Specific Carbon Footprint Reduction (pMDI)	>90% reduction compared to HFC-134a[5]	Baseline	-

Experimental Protocols


The life cycle assessments referenced in this guide adhere to the principles and framework outlined in the ISO 14040 and ISO 14044 standards. These standards provide a systematic approach for conducting an LCA, encompassing four main phases:

- Goal and Scope Definition: This phase defines the purpose of the assessment, the functional unit (e.g., cooling provided over a specific period), and the system boundaries (from raw material extraction to end-of-life).
- Life Cycle Inventory (LCI) Analysis: This involves compiling the inputs (raw materials, energy) and outputs (emissions, waste) for each stage of the product's life cycle. For HFC-152a, LCI data is available in databases such as EcoInvent, which provides information on the manufacturing process, including energy consumption and emissions.
- Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. This includes assessing the GWP, ODP, acidification potential, and other relevant impact categories.
- Interpretation: The results of the LCI and LCIA are analyzed to draw conclusions and make recommendations.

A notable model used for assessing the life cycle climate performance of mobile air conditioning systems is the GREEN-MAC-LCCP[©] model, which was developed through a collaboration led by General Motors and is recognized by SAE International.^{[2][6]} This model provides a comprehensive framework for evaluating the total global warming impact of different refrigerants in automotive applications.


Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts in the life cycle assessment of **1,1-Difluoroethane**.

[Click to download full resolution via product page](#)

Caption: Life cycle stages of **1,1-Difluoroethane** from production to end-of-life.

[Click to download full resolution via product page](#)

Caption: General workflow for a Life Cycle Assessment based on ISO 14040/14044.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ecetoc.org [ecetoc.org]
- 2. researchgate.net [researchgate.net]
- 3. iifir.org [iifir.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. inhalationmag.com [inhalationmag.com]
- 6. ozone.unep.org [ozone.unep.org]
- To cite this document: BenchChem. [A Comparative Life Cycle Assessment of 1,1-Difluoroethane (HFC-152a)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1215649#comparative-life-cycle-assessment-of-1-1-difluoroethane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com